molecular formula C12H6Br2O2S B1350919 2,8-Dibromodibenzothiophene 5,5-dioxide CAS No. 40307-15-1

2,8-Dibromodibenzothiophene 5,5-dioxide

Cat. No.: B1350919
CAS No.: 40307-15-1
M. Wt: 374.05 g/mol
InChI Key: ZFGCKZCEDNBNMV-UHFFFAOYSA-N
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Description

2,8-Dibromodibenzothiophene 5,5-dioxide is a chemical compound with the molecular formula C12H6Br2O2S. It is a derivative of dibenzothiophene, where two bromine atoms are substituted at the 2 and 8 positions, and the sulfur atom is oxidized to form a sulfone group. This compound is known for its applications in organic synthesis and material science, particularly in the development of organic electronic devices.

Biochemical Analysis

Biochemical Properties

2,8-Dibromodibenzothiophene 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby modulating the cellular redox state. The compound also interacts with proteins involved in cell signaling pathways, affecting their activity and function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of various metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for understanding the compound’s mechanism of action and its effects on cellular processes .

Preparation Methods

2,8-Dibromodibenzothiophene 5,5-dioxide can be synthesized through a multi-step process. The initial step involves the bromination of dibenzothiophene using bromine in chloroform to yield 2,8-dibromodibenzothiophene . This intermediate is then oxidized using dihydrogen peroxide in acetic acid to produce this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

2,8-Dibromodibenzothiophene 5,5-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bromine, and dihydrogen peroxide. The major products formed depend on the specific substitution or coupling reactions performed.

Comparison with Similar Compounds

2,8-Dibromodibenzothiophene 5,5-dioxide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and oxidation state, which confer distinct electronic properties and reactivity, making it valuable for various advanced applications.

Properties

IUPAC Name

2,8-dibromodibenzothiophene 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)17(11,15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGCKZCEDNBNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(S2(=O)=O)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,8-dibromodibenzothiophene (2.50 g, 7.4 mmol; TCI-US) in acetic acid (20 mL; EM Science) was added 30% hydrogen peroxide (10 mL; JT Baker). The solution was heated at reflux overnight (16 h), then cooled to room temperature, 25 mL of water added and the resulting solid was collected by filtration, washed with excess water to afford the title compound (1.65 g, 4.4 mmol, 60% yield). MS (DCI/NH3): m/z 392 (M+18)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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